Methyl 1-Methyl-L-Tryptophanate Hydrochloride
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Overview
Description
Methyl 1-Methyl-L-Tryptophanate Hydrochloride, also known as Methyl L-tryptophanate hydrochloride, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis and various biochemical applications due to its unique properties. The compound has the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-Methyl-L-Tryptophanate Hydrochloride can be synthesized through the esterification of L-tryptophan with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Esterification: L-tryptophan is reacted with methanol in the presence of hydrochloric acid to form Methyl L-tryptophanate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of L-tryptophan are esterified with methanol and hydrochloric acid.
Continuous Purification: The product is continuously purified using industrial crystallization or chromatography techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Methyl-L-Tryptophanate Hydrochloride undergoes various chemical reactions, including:
Acylation: Reacts with acyl chlorides to form acyl derivatives.
Hydrolysis: Can be hydrolyzed back to L-tryptophan and methanol in the presence of water and acid or base.
Oxidation and Reduction: Participates in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Acylation: Acyl chlorides, such as benzoyl chloride, in the presence of a base like pyridine.
Hydrolysis: Water and hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Acylation: Acyl derivatives of this compound.
Hydrolysis: L-tryptophan and methanol.
Oxidation: Oxidized products depending on the oxidizing agent used.
Reduction: Reduced forms of the compound.
Scientific Research Applications
Methyl 1-Methyl-L-Tryptophanate Hydrochloride has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: Employed in studies involving enzyme-substrate interactions and protein folding.
Pharmaceutical Research: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industrial Applications: Utilized in the production of various biochemical reagents and intermediates.
Mechanism of Action
The mechanism of action of Methyl 1-Methyl-L-Tryptophanate Hydrochloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: Acts as an inhibitor of certain enzymes involved in tryptophan metabolism.
Receptor Binding: Binds to specific receptors, modulating their activity and influencing cellular processes.
Pathway Modulation: Affects metabolic pathways related to amino acid synthesis and degradation.
Comparison with Similar Compounds
Methyl 1-Methyl-L-Tryptophanate Hydrochloride can be compared with other similar compounds, such as:
Methyl L-Tryptophanate: Similar structure but without the hydrochloride component.
L-Tryptophan Methyl Ester: Another ester derivative of L-tryptophan.
1-Methyl-L-Tryptophan: A methylated form of L-tryptophan without the ester group.
Uniqueness
This compound is unique due to its specific ester and hydrochloride groups, which confer distinct chemical properties and reactivity compared to other tryptophan derivatives .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(1-methylindol-3-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-15-8-9(7-11(14)13(16)17-2)10-5-3-4-6-12(10)15;/h3-6,8,11H,7,14H2,1-2H3;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUCWWZYETZNJF-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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